Oxprenolol

Catalog No.
S3709489
CAS No.
22972-96-9
M.F
C15H23NO3
M. Wt
265.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxprenolol

CAS Number

22972-96-9

Product Name

Oxprenolol

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3

InChI Key

CEMAWMOMDPGJMB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Solubility

6.80e-01 g/L

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Antiarrhythmic Effects:

One primary area of research focused on Oxprenolol's ability to regulate abnormal heart rhythms (arrhythmias). Studies investigated its effectiveness in treating conditions like atrial fibrillation and ventricular tachycardia. For instance, a research paper published in 1981 compared Oxprenolol to another beta-blocker (propranolol) for managing atrial fibrillation. The findings suggested Oxprenolol's potential benefits in controlling heart rate and reducing the risk of stroke in these patients [].

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.16779360 g/mol

Monoisotopic Mass

265.16779360 g/mol

Heavy Atom Count

19

Related CAS

6452-73-9 (hydrochloride)

Drug Indication

Used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.

Pharmacology

Oxprenolol is a non-selective beta blocker with some intrinsic sympathomimetic activity. Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier. As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol and nadolol. Oxprenolol is an potent beta-blocker and should not be administered to asthmatics because it can cause irreversible airway failure and inflammation.

Mechanism of Action

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

Absorption Distribution and Excretion

Oral bioavailability is 20-70%.

Metabolism Metabolites

Hepatic.
Oxoprenolol has known human metabolites that include Oxprenolol glucuronide.

Wikipedia

Oxprenolol

Biological Half Life

1-2 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-20

Molecular dynamics simulations of Oxprenolol and Propranolol in a DPPC lipid bilayer

Khaled Azizi, Mokhtar Ganjali Koli
PMID: 26851866   DOI: 10.1016/j.jmgm.2016.01.009

Abstract

Extensive microscopic molecular dynamics simulations have been performed to study the effects of tow β-blocker drugs (Propranolol, Oxprenolol) on fully hydrated dipalmitoylphosphatidylcholine (DPPC) in the fluid phase at 323K. Simulation of 4 systems containing varying concentrations of drugs was carried out. For the purpose of comparison, a fully hydrated DPPC bilayer without drugs was also studied at the same level of simulation technique which has been done on 4 other systems. The length of each simulation was 100ns. The effects of concentrations of both drugs were analyzed on lipid bilayer properties, such as electrostatic potential, order parameter, diffusion coefficients, and hydrogen bond formation, etc. Penetration of water in the bilayer system was also investigated using radial distribution function analysis. Efficacy of varying concentrations of both drugs has no significant effect on P-N vector. Consistent with experimental results, by increasing the concentration of Propranolol, the thickness of the bilayer was increased.


Restricted access molecularly imprinted polymers obtained by bovine serum albumin and/or hydrophilic monomers' external layers: a comparison related to physical and chemical properties

Mariane Gonçalves Santos, Gabriel de Oliveira Isac Moraes, Maurício Gustavo Nakamura, Álvaro José dos Santos-Neto, Eduardo Costa Figueiredo
PMID: 26460233   DOI: 10.1039/c5an01482d

Abstract

Molecularly imprinting polymers (MIPs) can be modified with external layers in order to obtain restricted access molecularly imprinted polymers (RAMIPs) able to exclude macromolecules and retain low weight compounds. These modifications have been frequently achieved using hydrophilic monomers, chemically bound on the MIP surface. Recently, our group proposed a new biocompatible RAMIP based on the formation of a bovine serum albumin coating on the surface of MIP particles. This material has been used to extract drugs directly from untreated human plasma samples, but its physicochemical evaluation has not been carried out yet, mainly in comparison with RAMIPs obtained by hydrophilic monomers. Thus, we proposed in this paper a comparative study involving the surface composition, microscopic aspect, selectivity, binding kinetics, adsorption and macromolecule elimination ability of these different materials. We concluded that the synthesis procedure influences the size and shape of particles and that hydrophilic co-monomer addition as well as coating with BSA do not alter the chemical recognition ability of the material. The difference between imprinted and non-imprinted polymers' adsorption was evident (suggesting that imprinted polymers have a better capacity to bind the template than the non-imprinted ones). The Langmuir model presents the best fit to describe the materials' adsorption profile. The polymer covered with hydrophilic monomers presented the best adsorption for the template in an aqueous medium, probably due to a hydrophilic layer on its surface. We also concluded that an association of the hydrophilic monomers with the bovine serum albumin coating is important to obtain materials with higher capacity of macromolecule exclusion.


DETERMINATION OF SOTALOL, OXPRENOLOL AND LABETALOL IN BINARY MIXTURES AND IN SPIKED HUMAN SERUM BY DERIVATIVE SPECTROPHOTOMETRIC METHOD

Mariusz Stolarczyk, Anna Apola, Anna Malanka, Anna Kwiecien, Edyta Wrona, Wlodzimierz Opoka
PMID: 29474765   DOI:

Abstract

The usefulness of derivative spectrophotometry for the determination of labetalol, sotalol and oxprenolol in binary mixtures and in human spiked serum was checked. To this aim a spectrophotometric analysis of samples in the UV range was carried out and the obtained results revealed that derivative spectropho- tometry allows for the fast, accurate and precise determination of the tested substances in spite of their clear interference in the zero-order spectra. For quantitative determinations "zero-crossing" technique was used to establish wavelengths for zeros of specified component. In a mixture of labetalol and oxprenolol the following wavelengths were established: D1 λ = 245.32 nm and 266.03 nm, D2 λ = 243.30 nm and 301.09 nm. respectively. D3 derivative did not show zeros suitable for quantitative analysis. For the analysis of labetalol and sotalol mixture, D3 derivative spectrophotometry was used at the following wavelengths: = 246.03 nm and λ = 249.91 rum, respectively. In this case, the curves of Dl and D2 derivatives showed no zeros that can be used in quantitative analysis. To determine the concentration of the components in a mixture containing oxprenolol and sotalol the following wavelengths were selected: for oxprenolol DI λ = 245.32 nm, D2 λ = 240.18 run, D3 λ = 232.05 nm and for sotalol Dl λ = 230.56 nm, D2 Xλ= 232.65 nm and D3 X = 238.84 tm, respectively. The developed spectrophotometric method was characterized by high sensitivity and accuracy, LOD determined for sotalol was in the range of 0.21-1.88 μg/mL, for labetalol 1.00-3.43 μg/mL and for oxprenolol 0.16-2.06 μg/mL; LOQ determined for sotalol was in the range of 0.65-5.70 μg/mL, for labetalol 3.11-10.39 μg/mL and for oxprenolol 0.47-6.23 μg/mL, depending on the composition of the tested mixture and the order of the deriv- ative. The recovery of the individual components was within the range of 100 ± 5%. The linearity range was wide and estimated for sotalol in the range of 11.00-38.50 μg/mL, for labetalol 12.80-44.80 μg/mL and for oxprenolol 12.60-44.10 μg/mL with correlation coefficients in the range of 0.9977-0.9999.


Comparative efficacy of β-blockers on mortality and cardiovascular outcomes in patients with hypertension: a systematic review and network meta-analysis

Yuqing Zhang, Ningling Sun, Xueli Jiang, Yang Xi
PMID: 28760243   DOI: 10.1016/j.jash.2017.05.001

Abstract

The differential efficacy of lipophilic and hydrophilic β-blockers on clinical outcomes has not been investigated. We sought to compare the effects of lipophilic and hydrophilic β-blockers on mortality and cardiovascular outcomes by conducting a comprehensive systematic review and network meta-analysis. MEDLINE/PubMed, EMBASE, and the Cochrane Database were searched for all dates to January 5, 2015, for randomized trials with comparisons between all β-blockers or between β-blockers and other antihypertensive agents. Mortality and cardiovascular outcomes were also reported. Characteristics of each study and associated clinical outcomes were extracted, including all-cause mortality, coronary heart disease, stroke, and cardiovascular death. Thirteen trials with 90,935 participants were included, focusing on lipophilic β-blockers (metoprolol, propranolol, and oxprenolol) and a hydrophilic β-blocker (atenolol). In this review, lipophilic β-blockers showed a significant reduction for the risk of cardiovascular mortality (odds ratio [OR] 0.72, 95% confidence interval [CI; 0.54-0.97]) compared with hydrophilic β-blocker, and lipophilic β-blockers showed decreased trend for the risk of all-cause mortality (OR 0.86, 95% CI [0.72-1.03]) and coronary heart disease (OR 0.88, 95% CI [0.64-1.23]). When the risk of stroke was evaluated using age stratification, lipophilic β-blockers showed a significant reduction in the risk of stroke (OR 0.63, 95% CI [0.41-0.99]) compared with hydrophilic β-blocker in patients aged <65 years.


Interactions of beta-blockers with model lipid membranes: molecular view of the interaction of acebutolol, oxprenolol, and propranolol with phosphatidylcholine vesicles by time-dependent fluorescence shift and molecular dynamics simulations

Gesche Först, Lukasz Cwiklik, Piotr Jurkiewicz, Rolf Schubert, Martin Hof
PMID: 24681296   DOI: 10.1016/j.ejpb.2014.03.013

Abstract

Since pharmacokinetic and pharmacodynamic activities of drugs are often related to their interactions with biomembranes, it is of high interest to establish an approach for the characterization of these interactions at the molecular level. For the present study, beta-blockers (oxprenolol, propranolol, and acebutolol) were selected due to their well described nonspecific membrane effects (NME). Their interactions with model lipid membranes composed of palmitoyloleoylphosphatidylcholine (POPC) were studied using Time-Dependent Fluorescence Shift (TDFS) and Generalized Polarization (GP) as well as molecular dynamics (MD) simulations. Liposomal vesicles were labeled with fluorescent membrane polarity probes (Laurdan, Prodan, and Dtmac). Increasing beta-blocker concentrations (0-10 mM for acebutolol and oxprenolol, and 0-1.5 mM for propranolol) significantly rigidifies the lipid bilayer at the glycerol and headgroup level, which was detected in the steady-state and in the time-resolved fluorescence data. The effects of propranolol were considerably stronger than those of the two other beta-blockers. The addition of fluorescent probes precisely located at different levels within the lipid bilayer revealed the insertion of the beta-blockers into the POPC bilayer at the glycerol backbone level, which was further confirmed by MD simulations in the case of propranolol.


Simultaneous and sensitive capillary electrophoretic enantioseparation of three β-blockers with the combination of achiral ionic liquid and dual CD derivatives

Yue Jin, Cheng Chen, Lingchen Meng, Jitao Chen, Meixian Li, Zhiwei Zhu
PMID: 22284473   DOI: 10.1016/j.talanta.2011.12.005

Abstract

Successful simultaneous enantioseparation and sensitive determination of three β-blockers (PIN, OX and PRO), have been achieved by capillary electrophoresis using an achiral ionic liquid, [GTMA]Cl, as a modifier to cooperate with dual CDs containing DM-β-CD and TM-β-CD. The influence of aIL was investigated in details, including various aILs, the concentration of aIL and molar ratio of aIL to CD. The ratio of DM-β-CD to TM-β-CD in dual CDs was also discussed. DM-β-CD and TM-β-CD favor the enantioseparations of PIN/OX and PRO, respectively. Meanwhile, the presence of [GTMA]Cl was found to play a key role in enantioseparations, and it widened the scope of application of DM-β-CD and TM-β-CD. Furthermore, FESI as an effective on-line sample enrichment technique was developed to improve the detection sensitivity. Under the optimum conditions, the detection limits of the three pairs of enantiomers range from 0.10 to 0.65 nM, which are much lower than those in the conventional methods. Eventually, the proposed method was successfully applied to the analysis of spiked urine sample with good recoveries.


The interactivities with lipid membranes differentially characterize selective and nonselective beta1-blockers

Maki Mizogami, Ko Takakura, Hironori Tsuchiya
PMID: 20601889   DOI: 10.1097/EJA.0b013e32833bf5e4

Abstract

beta-Adrenoceptor-blocking agents have been used for perioperative management during anaesthesia, in which selective beta1-blockers are advantageous over nonselective beta-blockers. Apart from the different affinity for beta-adrenoceptors, beta1-blockers were differentially characterized in light of their different interaction with lipid membranes.
Selective (atenolol, metoprolol and esmolol) and nonselective (alprenolol, oxprenolol and propranolol) beta1-blockers were reacted at 0.2-1 mmol l with 1,2-dipalmitoylphosphatidylcholine liposomes and biomimetic membranes consisting of phospholipids, sphingolipid and cholesterol. Their membrane interactivities were comparatively determined using the potency to modify membrane fluidity by measuring fluorescence polarization. Their relative hydrophobicities were evaluated by reversed-phase liquid chromatography.
The chromatographic evaluation divided the tested drugs into more hydrophobic ones containing nonselective beta-blockers and less hydrophobic ones containing selective beta1-blockers. Nonselective beta-blockers, but not selective beta1-blockers, fluidized liposomal membranes, with the potency being oxprenolol < alprenolol < propranolol. Membrane-active alprenolol preferentially acted on the hydrophobic deeper regions of phospholipid bilayers. The potency of nonselective beta-blockers to fluidize biomimetic membranes was greatest in propranolol, followed by alprenolol and oxprenolol, whereas all selective beta1-blockers were inactive.
The membrane-fluidizing effects of beta-blockers are correlated with their relative hydrophobicities and their respective conformations to perturb the alignment of phospholipid acyl chains. The membrane-interacting characteristics differentiate beta-blockers as nonselective propranolol, alprenolol and oxprenolol vs. beta1-selective atenolol, metoprolol and esmolol. Such differentiation reflects not only the structural difference but also the beta-adrenoceptor-blocking difference. The membrane fluidization may be partly responsible for the nonselective blockade of beta-adrenoceptors.


Bioavailability of beta-adrenoceptor blocking drugs

G Johnsson, C G Regardh
PMID: 22216533   DOI: 10.1111/j.1365-2125.1976.tb00361.x

Abstract




A comparative ex vivo drug permeation study of beta-blockers through porcine buccal mucosa

Sonia Amores, Jacinto Lauroba, Ana Calpena, Helena Colom, Alvaro Gimeno, José Domenech
PMID: 24727142   DOI: 10.1016/j.ijpharm.2014.03.050

Abstract

Apparent permeability coefficients (kp) of a series of beta-blockers: acebutolol, atenolol, labetalol, metoprolol, oxprenolol and propranolol, through porcine buccal mucosa were determined. The aim of the study was to determine the permeation parameters (apparent permeability coefficient, kp; flux, J; and lag time, TL) as a measure of the intrinsic permeability of porcine buccal mucosa to these drugs, in order to predict the efficacy of their possible administration through human buccal mucosa. A positive linear correlation was observed between the apparent permeability coefficient, kpand the partition coefficient, P. Oxprenolol and propranolol are the drugs that presented the highest values of kp: 0.3231×10(2) cm/h and 0.5666×10(2) cm/h, respectively. Multiple linear regression (MLR) using least square estimation was performed on the data set with logkpas dependent variable and the descriptors as predictor variables. The potential systemic capacity after a buccal administration was predicted by estimating the plasma concentrations at steady-stated (Css). Considering the entire process of permeation ex vivo, propranolol and oxprenolol would seem to be the best candidates for administration through the buccal mucosa.


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